molecular formula C7H8N2O B141921 Methyl picolinimidate CAS No. 19547-38-7

Methyl picolinimidate

Cat. No. B141921
M. Wt: 136.15 g/mol
InChI Key: NEGQCMNHXHSFGU-UHFFFAOYSA-N
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Patent
US08314112B2

Procedure details

To a solution of pyridine-2-carboximidic acid methyl ester (1 eq, 176 mmol, 24 g) in EtOH (150 ml), a solution of NH4Cl (1 eq, 176 mmol, 9.5 g) in water (40 ml) is added. The resulting mixture is refluxed for 5 h. The solvents are evaporated and the residue is recrystallized from EtOH yielding the title compound; [M+H]+=122.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1)=[NH:4].[NH4+:11].[Cl-]>CCO.O>[N:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:3]([NH2:11])=[NH:4] |f:1.2|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
COC(=N)C1=NC=CC=C1
Name
Quantity
9.5 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is refluxed for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from EtOH yielding the title compound

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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